3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane
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Overview
Description
3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a fluorosulfonyloxy group attached to a phenoxy ring, which is further connected to an oxoazepane ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and controlled environments to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxoazepane ring may interact with enzymes and receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Fluorosulfonyloxy)benzoic acid
- 3,5-Bis(fluorosulfonyloxy)benzoic acid
- 2-(Fluorosulfonyloxy)ethyl benzoate
Uniqueness
Compared to these similar compounds, 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane stands out due to its unique combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenoxy)-2-oxoazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c13-20(16,17)19-10-6-4-9(5-7-10)18-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSKOUAUCDOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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